

Benchmarking the stability of 4-Chloro-2,2-dimethylpentane against similar compounds

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Compound of Interest

Compound Name: 4-Chloro-2,2-dimethylpentane

Cat. No.: B15176193

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Benchmarking the Stability of 4-Chloro-2,2-dimethylpentane: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of **4-Chloro-2,2-dimethylpentane** against structurally similar alkyl halides. Due to the limited availability of direct kinetic data for **4-Chloro-2,2-dimethylpentane** in published literature, this comparison is based on established principles of physical organic chemistry and extrapolated data from analogous compounds. The unique structural feature of **4-Chloro-2,2-dimethylpentane** is a secondary chloride positioned adjacent to a sterically demanding tert-butyl group, which profoundly influences its reactivity and stability.

Introduction to Stability and Structure

4-Chloro-2,2-dimethylpentane is a secondary alkyl chloride. Its stability is largely dictated by its susceptibility to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and a target for nucleophiles.^[1] However, the compound's structure, specifically the bulky tert-butyl group at the beta-position, creates significant steric hindrance. This steric shield dramatically reduces the rate of reactions that require backside attack on the carbon-bearing chlorine, such as the SN2 mechanism.^[2]

Comparative Stability Analysis

The stability of an alkyl halide is inversely related to its reactivity. Highly reactive compounds are less stable. The following table summarizes the expected relative reactivity of **4-Chloro-2,2-dimethylpentane** compared to other representative alkyl chlorides under conditions favoring SN2 and SN1 reactions. The stability trend is the inverse of the reactivity trend.

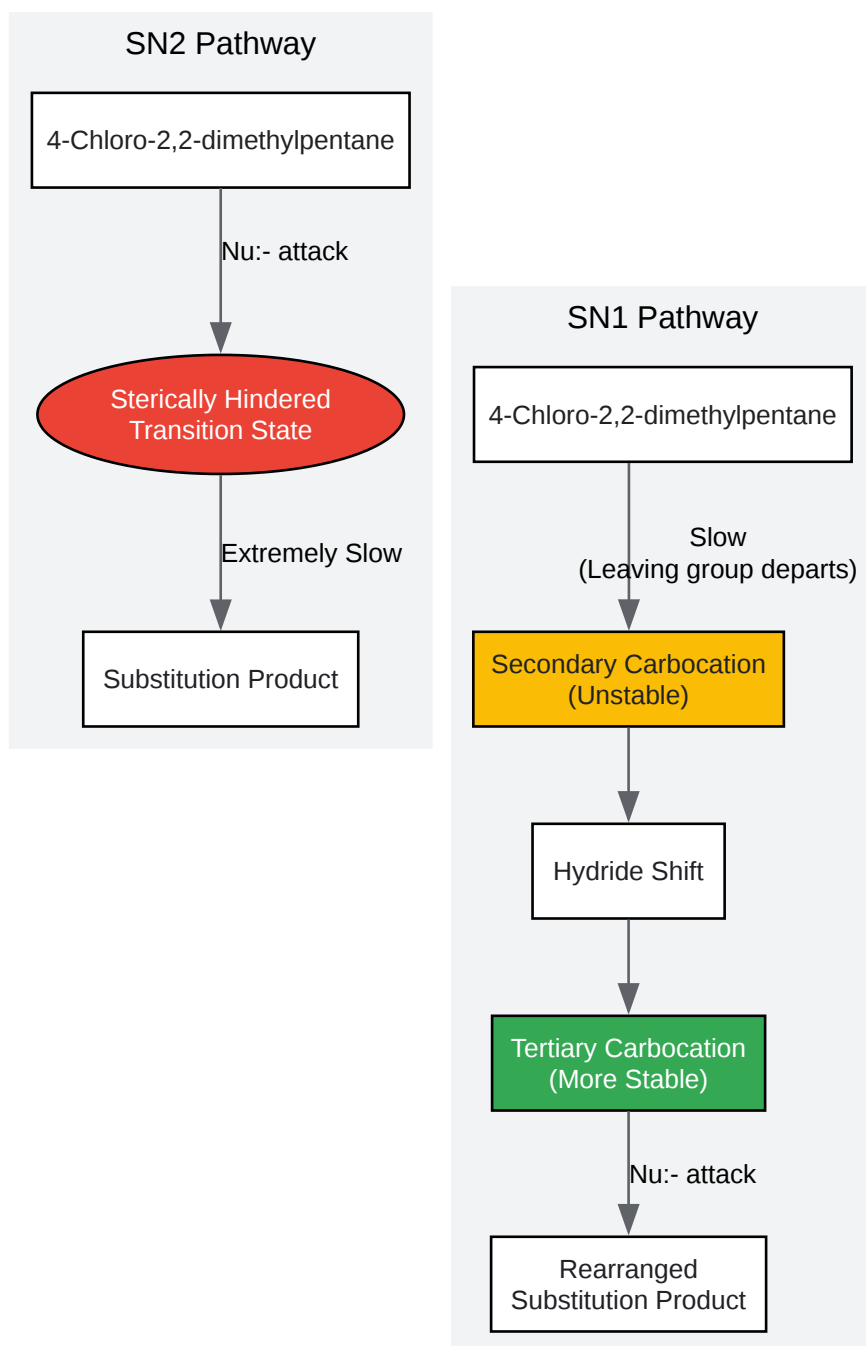
Compound	Structure	Type	Relative SN2 Rate (vs. 1-chloropropane)	Relative SN1 Rate (vs. tert-butyl chloride)	Stability Assessment
1-Chloropropane	CH ₃ CH ₂ CH ₂ Cl	Primary	1	Very Slow	Low
2-Chlorobutane	CH ₃ CH(Cl)CH ₂ CH ₃	Secondary	~0.02	Slow	Moderate
4-Chloro-2,2-dimethylpentane	(CH ₃) ₃ CCH ₂ CH(Cl)CH ₃	Secondary	Extremely Slow (<10 ⁻⁵)	Slow (Rearrangement likely)	High (Kinetically Inert)
tert-Butyl chloride	(CH ₃) ₃ CCl	Tertiary	~0	1	Low (under SN1 conditions)

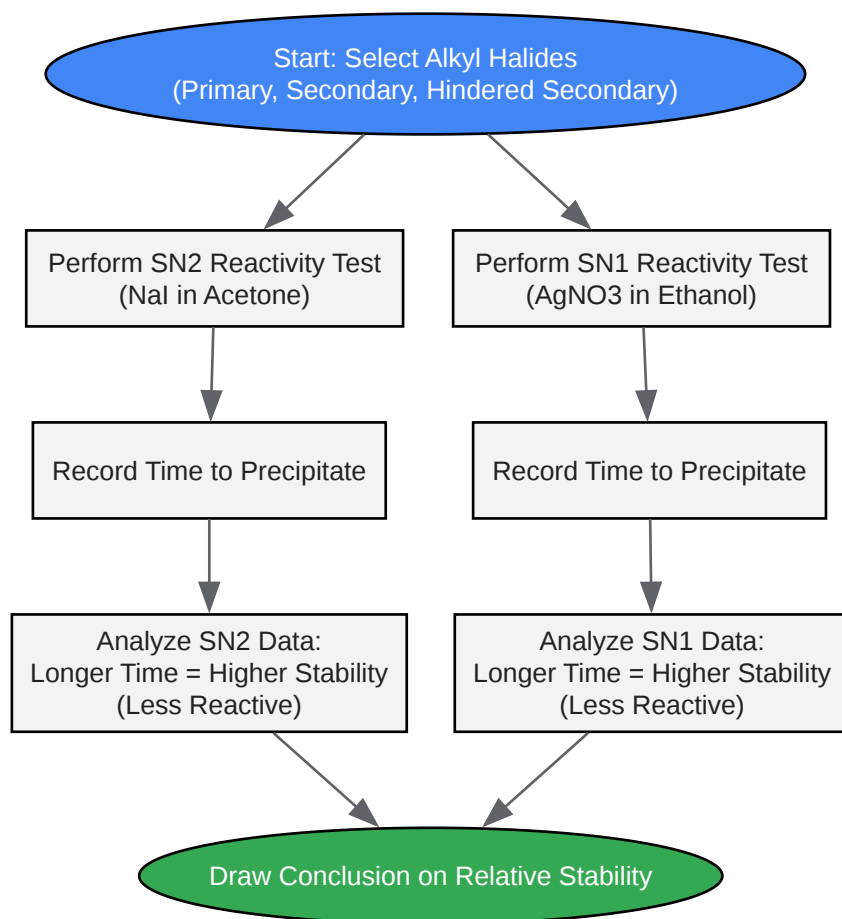
Note: The relative SN2 rate for **4-Chloro-2,2-dimethylpentane** is an estimation based on data for neopentyl halides, which show a reactivity decrease of about 100,000-fold compared to less hindered primary halides due to similar beta-substitution.^[2]

Reaction Pathways and Stability

The high stability of **4-Chloro-2,2-dimethylpentane** is a consequence of the kinetic barriers to common degradation pathways.

Potential Reaction Pathways for 4-Chloro-2,2-dimethylpentane





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